Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate
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Overview
Description
Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethoxy phenyl ring, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate typically involves the reaction of ethyl acrylate with 4-(trifluoromethoxy)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents replacing the trifluoromethoxy group.
Scientific Research Applications
Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, especially those requiring fluorinated aromatic rings for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl (E)-3-(4-methoxyphenyl)acrylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl (E)-3-(4-chlorophenyl)acrylate: Contains a chlorine atom instead of a trifluoromethoxy group.
Ethyl (E)-3-(4-fluorophenyl)acrylate: Features a single fluorine atom instead of the trifluoromethoxy group.
Uniqueness: Ethyl (E)-3-(4-(trifluoromethoxy)phenyl)acrylate stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications compared to its analogs.
Properties
Molecular Formula |
C12H11F3O3 |
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Molecular Weight |
260.21 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-8H,2H2,1H3/b8-5+ |
InChI Key |
PIENLWFNVBLMOO-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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